5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Description
5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenoxy group, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-22(9-12-8-19-23(2)10-12)17(24)15-7-13(20-21-15)11-25-16-6-4-3-5-14(16)18/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSPQPPKOETFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with a suitable alkylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The fluorophenoxy intermediate is then coupled with the pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as supercritical fluid technology can be employed to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.
Uniqueness
5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of a fluorophenoxy group, a pyrazole ring, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
